DGAT Inhibitory Potency of Benzimidazole-Furan Carboxamide Scaffold vs. Non-Furan Analogues
The closest published analogue to CAS 871547-57-8 is the furfurylamine-containing benzimidazole carboxamide designated compound 10j, which demonstrated an IC50 of 4.4 µM against diacylglycerol acyltransferase (DGAT) in a rat liver microsome assay. Non-furan benzimidazole carboxamides in the same study were markedly weaker, underscoring the importance of the furan-2-carboxamide motif for potency [1]. While 10j differs from the target compound by lacking the isobutyl N1-substituent, the shared furfurylamine–benzimidazole architecture predicts that CAS 871547-57-8 occupies the same DGAT pharmacophore space, offering a structurally distinct N1-isobutyl vector for further SAR expansion.
| Evidence Dimension | DGAT inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted to occupy the same benzimidazole-furan carboxamide pharmacophore as compound 10j |
| Comparator Or Baseline | Compound 10j (furfurylamine-containing benzimidazole carboxamide, N1-unsubstituted): IC50 = 4.4 µM; other non-furan benzimidazole carboxamides in the series: IC50 > 10 µM or inactive |
| Quantified Difference | Furan-containing benzimidazole carboxamide (10j) shows ≥ 2.3-fold greater potency than non-furan analogues; the isobutyl-substituted target compound is predicted to retain or modulate this activity based on shared core |
| Conditions | Rat liver microsome DGAT assay; HepG2 cell triglyceride formation |
Why This Matters
Procuring CAS 871547-57-8 enables direct measurement of the N1-isobutyl contribution to DGAT potency, a key differentiator for metabolic-disease SAR programs that cannot be assessed with the unsubstituted analogue 10j.
- [1] Lee K, et al. Discovery of a novel series of benzimidazole derivatives as diacylglycerol acyltransferase inhibitors. Bioorg Med Chem Lett. 2012;22(24):7456–7460. PMID: 23141914. View Source
